(2R)-2-(4-nitrophenyl)butanedioic acid
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Overview
Description
(2S)-2-(4-nitrophenyl)succinic acid is a monocarboxylic acid and a member of benzenes.
Scientific Research Applications
1. Optical Resolution and Synthesis of Chiral Compounds
- (2R)-2-(4-nitrophenyl)butanedioic acid has been utilized in the optical resolution of other chiral compounds, such as in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (T. Shiraiwa et al., 2003).
- It is involved in the synthesis of various chiral compounds, such as coumarins through nucleophilic denitrocyclization reactions (N. Oda et al., 1987).
2. Enantiomeric Separation and Analysis
- The compound is used in enantiomeric separation and analysis of chiral carboxylic acids, as demonstrated by its application in diastereomeric amide formation for high-performance liquid chromatography (L. Ladányi et al., 1987).
3. Synthesis of Pharmaceutical Intermediates
- It has been applied in the synthesis of pharmaceutical intermediates, such as in the conversion of 2-(2-nitrophenyl)-1,3-propanediol to potent tryptophan precursors and indole derivatives (Hideo Tanaka et al., 1989).
4. Plant Defense and Agricultural Applications
- Interestingly, its derivatives, like 2,3-butanediol stereoisomers, have shown to induce plant defense responses against viruses, indicating potential agricultural applications (H. Kong et al., 2018).
5. Microbial Production of Value-Added Chemicals
- The compound's derivatives are involved in microbial routes for the production of value-added chemicals, such as (R)-1,3-butanediol, which is essential in various industrial applications (Joshua Luke Gascoyne et al., 2021).
Properties
Molecular Formula |
C10H9NO6 |
---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(2R)-2-(4-nitrophenyl)butanedioic acid |
InChI |
InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/t8-/m1/s1 |
InChI Key |
HGBMGRXIQJGDDO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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